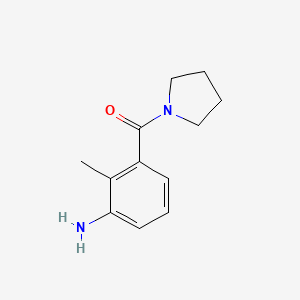

2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline

Description

Contextualizing Aniline (B41778) and Pyrrolidine (B122466) Moiety Significance in Organic and Medicinal Chemistry

Similarly, the pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a highly valued scaffold in drug discovery. researchgate.netfrontiersin.org Its prevalence is highlighted by its presence in numerous FDA-approved drugs. nih.gov The non-planar, three-dimensional structure of the pyrrolidine ring allows for efficient exploration of chemical space, which is crucial for optimizing interactions with biological targets. researchgate.netnih.gov The nitrogen atom in the pyrrolidine ring provides basicity and a key point for substitution, influencing the compound's pharmacokinetic profile. nih.gov Furthermore, the stereochemistry of substituted pyrrolidine rings can lead to different biological activities, making it a powerful tool in designing new therapeutic agents. researchgate.netnih.gov

Rationale for Investigating 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline within Contemporary Chemical Research Paradigms

The specific structure of this compound suggests a deliberate design aimed at leveraging the beneficial properties of its constituent parts for advanced research, likely in the realm of drug discovery. Although detailed research findings exclusively on this compound are limited, its structure provides a clear rationale for its investigation. It is often supplied to early discovery researchers as part of a collection of rare and unique chemicals for screening and initial studies. sigmaaldrich.com

The molecule combines three key features:

Aniline Core : Provides a well-established aromatic amine scaffold known for its role in biologically active compounds. wisdomlib.orgyufenggp.com

Ortho-Methyl Group : The methyl group at the position adjacent to the amino group can induce a specific conformational bias. This steric hindrance can influence the orientation of the neighboring amide group and affect the molecule's binding mode to target proteins.

Meta-Pyrrolidinylcarbonyl Group : The placement of the pyrrolidine amide group at the meta-position influences the electronic environment of the aniline ring. Amide groups are crucial functional groups in many pharmaceuticals, and the pyrrolidine portion can enhance solubility and provide specific hydrogen bonding interactions. nih.gov The synthesis of such amides often involves coupling amines with carboxylic acids or their derivatives. nih.govnih.gov

The investigation of this molecule is likely driven by the need to explore new chemical space in structure-activity relationship (SAR) studies. By systematically varying the substituents on the aniline ring, researchers aim to develop novel compounds with high potency and selectivity for specific biological targets, such as enzymes or receptors. cresset-group.comnih.gov This compound represents a specific combination of substitutions designed to fine-tune its physicochemical and pharmacological properties.

Overview of Research Trajectories for Complex Amide-Substituted Aromatic Amines

Research into complex amide-substituted aromatic amines is a vibrant and forward-looking field in medicinal chemistry. The primary trajectory involves the design and synthesis of new molecular entities as potential therapeutics. nih.gov A significant portion of top-selling drugs contains an amide functional group, underscoring its importance. nih.gov

Current research focuses on several key areas:

Target-Specific Inhibitors : Many research programs aim to develop inhibitors for specific enzymes, such as kinases or proteases, which are often implicated in diseases like cancer. The amide linkage is a key structural element in many such inhibitors.

Improving ADMET Properties : A major goal is to enhance the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of drug candidates. Modifications, such as the introduction of pyrrolidine amides, can improve properties like water solubility and metabolic stability. nih.gov

Sustainable Synthesis : There is a growing emphasis on developing greener and more efficient synthetic methods for creating these complex molecules. This includes using novel catalysts and sustainable feedstocks to produce aromatic amides. nih.gov Modern methods like photocatalysis are being explored to create substituted anilines under mild conditions, tolerating a wide range of functional groups. thieme-connect.com

The exploration of compounds like this compound is integral to this broader effort. Each new derivative provides valuable data points for understanding how subtle structural changes can translate into significant differences in biological activity, ultimately paving the way for the development of next-generation medicines.

Compound Data

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₆N₂O | sigmaaldrich.com |

| Molecular Weight | 204.27 g/mol | sigmaaldrich.com |

| CAS Number | 926195-24-6 | sigmaaldrich.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Aniline |

Structure

3D Structure

Properties

IUPAC Name |

(3-amino-2-methylphenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-9-10(5-4-6-11(9)13)12(15)14-7-2-3-8-14/h4-6H,2-3,7-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAALGSMHWLMQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588351 | |

| Record name | (3-Amino-2-methylphenyl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926195-24-6 | |

| Record name | (3-Amino-2-methylphenyl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 2 Methyl 3 1 Pyrrolidinylcarbonyl Aniline

Retrosynthetic Analysis of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline

The retrosynthetic analysis of this compound provides a logical framework for deconstructing the molecule into simpler, commercially available, or readily synthesizable starting materials. This process illuminates the key bond formations and functional group interconversions necessary for its synthesis.

Disconnection Strategies Involving Amide Bond Formation

The most prominent functional group in the target molecule is the tertiary amide. The carbon-nitrogen (C-N) bond of the amide is the most logical point for the primary retrosynthetic disconnection. This disconnection simplifies the molecule into two key synthons: a functionalized aniline (B41778) component and a cyclic amine component.

This strategic bond cleavage leads to two precursor molecules:

3-Amino-2-methylbenzoic acid: This molecule provides the core aromatic and aniline structure.

Pyrrolidine (B122466): This cyclic amine forms the other part of the amide linkage.

This approach is highly convergent, allowing for the independent synthesis of the two main fragments, which are then coupled in the final stages of the synthesis.

Approaches to Functionalized Aniline Precursors

The synthesis of the 3-amino-2-methylbenzoic acid precursor is a critical step. A common and effective strategy for synthesizing substituted anilines involves the reduction of a corresponding nitro compound. Therefore, a plausible precursor to 3-amino-2-methylbenzoic acid is 2-methyl-3-nitrobenzoic acid.

The synthesis of such functionalized anilines can be approached through various methods described in the literature for related structures. For instance, methods for synthesizing meta-carbonyl anilines often involve multi-step sequences starting from simpler aromatic compounds. nih.gov The synthesis of 2-methyl-3-trifluoromethyl aniline, a structurally similar compound, utilizes 2-chloro-3-trifluoromethylaniline as a starting material, highlighting pathways involving nucleophilic substitution and subsequent modifications on a pre-functionalized aniline ring. google.com A general approach could involve the nitration of 2-methylbenzoic acid, followed by the separation of the desired 3-nitro isomer and its subsequent reduction to the 3-amino group.

Synthesis of Pyrrolidine-1-carboxylic Acid Derivatives

Pyrrolidine and its derivatives are fundamental building blocks in medicinal chemistry. nih.gov A variety of synthetic methods exist for their preparation. organic-chemistry.org Many synthetic routes for pyrrolidine-containing compounds start from readily available cyclic precursors like proline and its derivatives, such as 4-hydroxyproline. nih.gov For instance, N-protected proline can be alkylated and subsequently transformed to create complex pyrrolidine structures. nih.gov

Alternative methods include:

1,3-Dipolar Cycloadditions: This is a classical method for constructing five-membered rings, often involving an azomethine ylide and an alkene. nih.gov

Asymmetric Michael Addition: This approach can be used to synthesize highly enantiomerically enriched pyrrolidine-3-carboxylic acids. rsc.org

Reductive Cyclization: Reductive cyclization of N-tethered 1,6-enynes can yield pyrrolidine derivatives. organic-chemistry.org

From Amino Alcohols: A one-pot preparation of cyclic amines can be achieved through the efficient chlorination of amino alcohols, bypassing the need for extensive protection-deprotection sequences. organic-chemistry.org

Patents also describe detailed procedures for producing various pyrrolidine-2-carboxylic acid derivatives, often starting from precursors like pyroglutamic acid or via cycloaddition reactions. google.comgoogle.com

Classical and Contemporary Synthetic Routes to this compound

The forward synthesis of the target molecule culminates in the formation of the amide bond, a cornerstone reaction in organic chemistry.

Amide Coupling Reactions for the Carbonyl Linkage

The formation of the amide bond between the 3-amino-2-methylbenzoic acid and pyrrolidine is the key step in assembling the final product. Direct condensation of a carboxylic acid and an amine is typically inefficient and requires high temperatures, leading to potential side reactions. Therefore, the carboxylic acid must first be "activated" to increase its electrophilicity.

This process involves converting the carboxylic acid's hydroxyl group into a better leaving group. This is typically achieved by reacting the carboxylic acid with a coupling reagent. The resulting activated intermediate then readily reacts with the amine (pyrrolidine) to form the stable amide bond.

The general mechanism proceeds as follows:

Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive acyl-substituted intermediate (e.g., an O-acylisourea, an active ester, or an acid anhydride).

Nucleophilic Attack: The nitrogen atom of pyrrolidine attacks the carbonyl carbon of the activated intermediate.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Collapse of Intermediate: The intermediate collapses, expelling the leaving group (derived from the coupling reagent) and forming the final amide product.

A wide array of coupling reagents has been developed for this purpose, each with its own advantages regarding reaction conditions, efficiency, and suppression of side reactions like racemization (if chiral centers are present).

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Abbreviation | Description |

|---|---|---|

| Dicyclohexylcarbodiimide (B1669883) | DCC | A widely used, inexpensive carbodiimide (B86325). Produces dicyclohexylurea (DCU) as a byproduct, which is insoluble in most organic solvents and can be removed by filtration. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) | EDC or EDCI | A water-soluble carbodiimide. The urea (B33335) byproduct is also water-soluble, facilitating easier purification during workup. grafiati.com |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) | BOP | A phosphonium-based reagent known for its high efficiency and low rates of racemization. |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | An aminium/uronium-based reagent, highly effective for coupling sterically hindered amino acids and for solid-phase peptide synthesis. |

| Propylphosphonic Anhydride (B1165640) | T3P | A cyclic anhydride that is a powerful water scavenger and activating agent, known for producing high yields with minimal purification. |

The choice of reagent and reaction conditions (solvent, temperature, presence of additives like HOBt or DMAP) is crucial for optimizing the yield and purity of the final product, this compound. The use of air-stable sources of reagents like trimethylaluminium has also been explored for the direct amidation of esters with amines, offering an alternative pathway. researchgate.net

Use of Coupling Reagents (e.g., Carbodiimides, Phosphonium Reagents)

A prevalent and highly effective method for constructing the amide bond in this compound involves the use of coupling reagents. This approach typically starts from 2-methyl-3-aminobenzoic acid and pyrrolidine. The carboxylic acid is activated by the coupling reagent, facilitating nucleophilic attack by the amine.

Carbodiimides , such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are classic reagents for this transformation. luxembourg-bio.compeptide.com The reaction proceeds through an O-acylisourea intermediate, which then reacts with pyrrolidine to form the desired amide. luxembourg-bio.com To minimize side reactions and epimerization (if chiral centers are present), additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. researchgate.net A more contemporary and widely used carbodiimide is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which is favored in large-scale synthesis due to the water-solubility of its urea byproduct, simplifying purification. sci-hub.se

Phosphonium reagents represent another powerful class of coupling agents. Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are known for their high reactivity and efficiency, particularly in coupling sterically hindered or electronically deactivated substrates. peptide.combachem.com These reagents react with the carboxylic acid to form an activated ester, which readily undergoes aminolysis. luxembourg-bio.com PyAOP is noted to be particularly effective for coupling N-methylated amino acids. peptide.com

Uronium/Aminium reagents , such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are also highly popular due to their rapid coupling times and low rates of racemization. peptide.combachem.com HATU, the 7-aza-analog of HBTU, often exhibits superior performance. peptide.com A key consideration with these reagents is the potential for a side reaction where the amine attacks the coupling reagent itself, forming a guanidinium (B1211019) byproduct; therefore, the order of addition of reagents is crucial. luxembourg-bio.com

The table below summarizes some commonly used coupling reagents for amide bond formation.

| Coupling Reagent Class | Example(s) | Key Features & Considerations |

| Carbodiimides | DCC, DIC, EDC | Well-established, cost-effective. Byproduct removal can be an issue with DCC. EDC is water-soluble. luxembourg-bio.compeptide.comsci-hub.se |

| Phosphonium Reagents | PyBOP, PyAOP | High reactivity, suitable for challenging couplings. peptide.combachem.com |

| Uronium/Aminium Reagents | HBTU, HATU | Fast reaction times, low racemization. Potential for guanidinium byproduct formation. peptide.combachem.com |

Introduction of the Pyrrolidinylcarbonyl Moiety

The introduction of the pyrrolidinylcarbonyl group is a critical step in the synthesis of the target molecule. This can be achieved either by reacting a suitable aniline precursor with a pre-formed pyrrolidine derivative or by constructing the pyrrolidine ring itself.

The most direct approach involves the acylation of a substituted aniline or the amidation of a substituted benzoic acid with a pyrrolidine-based reagent. As detailed in the previous section, the reaction of 2-methyl-3-aminobenzoic acid with pyrrolidine in the presence of a coupling reagent is a primary strategy.

Alternatively, one could envision a route starting from an activated derivative of 2-methyl-3-aminobenzoic acid, such as an acid chloride or a mixed anhydride, followed by reaction with pyrrolidine. sci-hub.se For instance, treatment of the benzoic acid with thionyl chloride or oxalyl chloride would yield the corresponding acid chloride, which would readily react with pyrrolidine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. sci-hub.se

In more complex synthetic schemes, particularly for creating analogs with substituted pyrrolidine rings, the pyrrolidine moiety itself can be constructed. A variety of methods exist for pyrrolidine synthesis. organic-chemistry.org For instance, the intramolecular cyclization of amino alcohols or the reductive amination of dicarbonyl compounds are common strategies. organic-chemistry.org

A patent describes a method for preparing pyrrolidine-2-carboxylic acid derivatives which could be adapted. google.com This involves the catalytic hydrogenation of a double bond within a pyrroline (B1223166) precursor. google.com Another approach involves the stereoselective synthesis of substituted pyrrolidines via C(sp³)–H activation strategies. nih.gov For example, a lactam can be reduced and subsequently functionalized. nih.gov Furthermore, processes for preparing specific enantiomers of 2-methylpyrrolidine (B1204830) have been developed, starting from 2-(hydroxymethyl)pyrrolidine derivatives which are converted to a leaving group and subsequently reduced. google.com These methods offer pathways to chiral, functionalized pyrrolidine rings that can then be coupled to the aniline fragment.

Functionalization of the Aniline Ring

The regioselective introduction of the methyl group onto the aniline ring presents a synthetic challenge that can be addressed through several advanced organic chemistry techniques.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org In this strategy, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org The resulting aryllithium species can then be quenched with an electrophile.

For the synthesis of this compound, the pyrrolidinylcarbonyl group itself can act as a potent DMG. wikipedia.orguwindsor.ca Starting with 3-(1-pyrrolidinylcarbonyl)aniline, treatment with a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) would be expected to direct lithiation to the C2 position. wikipedia.orguwindsor.ca Subsequent quenching of the resulting aryllithium intermediate with an electrophilic methyl source, such as methyl iodide or dimethyl sulfate (B86663), would install the methyl group at the desired position. The amide group is a strong DMG, often more powerful than other groups like methoxy. wikipedia.orgnih.gov

It is important to note that the conditions for DoM must be carefully controlled, as side reactions such as the anionic Fries rearrangement can occur, especially with carbamates. uwindsor.ca

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com However, achieving the desired regioselectivity for the synthesis of this compound via a standard Friedel-Crafts alkylation on 3-(1-pyrrolidinylcarbonyl)aniline would be challenging. The amino group is a strong ortho-, para-director, and the amide group is a meta-director. wikipedia.orgmasterorganicchemistry.com The combined directing effects would likely lead to a mixture of products, with substitution at positions ortho and para to the amine being favored. wikipedia.org

A more plausible, albeit multi-step, approach would involve starting with a precursor that allows for controlled introduction of the substituents. For example, one could start with 2-methyl-3-nitrobenzoic acid. The nitro group can be introduced via nitration of 2-methylbenzoic acid. The directing effects of the methyl (ortho-, para-) and carboxylic acid (meta-) groups would favor nitration at the 3- and 5-positions. After separation of the desired isomer, the nitro group can be reduced to the amine, for example, by catalytic hydrogenation. The resulting 2-methyl-3-aminobenzoic acid can then be coupled with pyrrolidine as described in section 2.2.1.2. A similar strategy is employed in the synthesis of 2-methyl-3-trifluoromethylaniline, where a substituted aniline is used as a precursor for further functionalization. google.com

Another strategy could involve the synthesis of meta-carbonyl anilines from ketones and anilines using a copper-catalyzed aerobic oxidative annulation, although this is a more complex transformation. nih.gov

Nucleophilic Aromatic Substitution Approaches

Nucleophilic Aromatic Substitution (SNAr) represents a fundamental class of reactions for the functionalization of aromatic rings. nih.gov This methodology is contingent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group on the aromatic ring, which activates the substrate towards nucleophilic attack. nih.gov

A plausible, albeit multi-step, SNAr strategy for the synthesis of this compound could be conceptualized starting from a highly activated precursor. For instance, a reaction could commence with 1-fluoro-2-methyl-3-nitrobenzene. In this hypothetical substrate, the nitro group (-NO2), a powerful EWG, is positioned ortho to the fluorine atom, a good leaving group. This electronic arrangement significantly lowers the energy barrier for the addition-elimination mechanism characteristic of SNAr reactions. nih.gov

The proposed synthetic sequence would involve:

Nucleophilic Attack: Pyrrolidine, acting as the nucleophile, attacks the carbon atom bearing the fluorine atom. This step forms a resonance-stabilized Meisenheimer complex, an intermediate crucial to the SNAr pathway. nih.gov

Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the fluoride (B91410) ion, yielding N-(2-methyl-3-nitrophenyl)pyrrolidine.

Amide Formation: The resulting tertiary amine would then need to be converted to the target amide. A more direct SNAr approach would involve the reaction of a suitable acid chloride or ester precursor with pyrrolidine, though this presents other synthetic challenges. A more viable route involves the reaction of 1-fluoro-2-methyl-3-nitrobenzene with a pyrrolidine-based nucleophile that already contains the carbonyl moiety.

Nitro Group Reduction: The final key step would be the selective reduction of the nitro group to an amine (-NH2). This transformation is commonly achieved using various reducing agents, such as hydrogen gas with a palladium catalyst (H2/Pd-C), tin(II) chloride (SnCl2), or iron in acidic media (Fe/HCl).

This SNAr pathway highlights a strategic approach where the electronic properties of the starting materials are leveraged to construct the core structure of the target molecule.

Catalytic Methodologies in Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. These approaches are central to constructing complex molecules like this compound.

Transition metal-catalyzed cross-coupling reactions provide powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For the synthesis of the target molecule, the Buchwald-Hartwig amidation reaction is a particularly relevant and powerful strategy for forming the crucial amide bond.

A potential Buchwald-Hartwig amidation route could involve the palladium-catalyzed coupling of an aryl halide (or triflate) with pyrrolidine. The synthesis could be envisioned via two primary disconnections:

Coupling of an Aryl Halide with Pyrrolidine: Starting with 1-(3-bromo-2-methylphenyl)pyrrolidin-1-one, a Buchwald-Hartwig amination using an ammonia (B1221849) equivalent could form the final aniline.

Coupling of an Amino-Aryl Halide with a Pyrrolidine Amide Precursor: A more direct approach involves the coupling of 3-bromo-2-methylaniline (B1266185) with pyrrolidine-1-carboxamide.

A typical reaction setup for the second approach would involve a palladium precursor, such as Pd2(dba)3 or Pd(OAc)2, a phosphine (B1218219) ligand like Xantphos or BINAP, and a base, commonly cesium carbonate (Cs2CO3) or sodium tert-butoxide (NaOtBu), in an inert solvent like toluene (B28343) or dioxane.

While the Suzuki coupling is primarily for C-C bond formation, it could be employed in an earlier step of a longer synthetic route, for instance, to introduce the methyl group onto the aromatic ring if a suitable precursor like 3-amino-2-bromobenzoic acid were used.

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing this compound, these principles can be applied to enhance sustainability.

Key green considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Transition metal-catalyzed reactions often have higher atom economies than classical stoichiometric methods.

Use of Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. The palladium-catalyzed methods described above are prime examples. mdpi.com

Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons or aprotic polar solvents (e.g., DMF, NMP) with greener alternatives such as ethanol, 2-propanol, or even water where possible.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Catalyst design plays a crucial role in enabling reactions under milder conditions.

Below is a table comparing a hypothetical classical route with a greener, catalytic alternative.

Table 1: Comparison of Classical vs. Green Synthetic Approaches

| Feature | Classical Approach (e.g., Stoichiometric) | Green Catalytic Approach (e.g., Buchwald-Hartwig) |

|---|---|---|

| Reagents | Often requires stoichiometric amounts of activating agents and coupling partners. | Catalytic amounts of transition metal and ligand (e.g., 0.5-5 mol%). |

| Solvents | May use chlorinated solvents (e.g., Dichloromethane). | Can be optimized to use greener solvents like Toluene, Dioxane, or alcohols. |

| Byproducts | Can generate significant amounts of salt and organic waste. | Generates minimal byproducts, leading to higher atom economy. |

| Conditions | May require harsh temperatures or pressures. | Often proceeds under milder, more energy-efficient conditions. |

Optimization of Reaction Conditions and Yield for Industrial and Laboratory Scale Production

Optimizing reaction conditions is critical for maximizing product yield, minimizing reaction time, and ensuring cost-effectiveness for both laboratory and industrial-scale synthesis. For a transition metal-catalyzed synthesis of this compound, several parameters would be systematically varied.

A typical optimization process for a hypothetical Buchwald-Hartwig amidation would involve screening:

Catalyst/Precursor: Different palladium sources (e.g., Pd(OAc)2, Pd2(dba)3) are tested.

Ligand: A variety of phosphine ligands (e.g., Xantphos, RuPhos, DavePhos, BINAP) are screened to find the one that gives the best balance of reactivity and stability.

Base: The choice of base (e.g., K3PO4, Cs2CO3, K2CO3, NaOtBu) can dramatically affect the reaction rate and yield.

Solvent: The polarity and boiling point of the solvent (e.g., Toluene, Dioxane, THF) influence catalyst solubility and reaction kinetics.

Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without causing catalyst decomposition or side product formation.

The following interactive table illustrates a hypothetical optimization study.

Table 2: Hypothetical Optimization of a Buchwald-Hartwig Reaction

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)2 (2) | Xantphos (4) | Cs2CO3 (2.0) | Toluene | 100 | 75 |

| 2 | Pd2(dba)3 (1) | Xantphos (4) | Cs2CO3 (2.0) | Toluene | 100 | 82 |

| 3 | Pd2(dba)3 (1) | RuPhos (2) | Cs2CO3 (2.0) | Toluene | 100 | 65 |

| 4 | Pd2(dba)3 (1) | Xantphos (4) | K3PO4 (2.0) | Toluene | 100 | 68 |

| 5 | Pd2(dba)3 (1) | Xantphos (4) | NaOtBu (2.0) | Toluene | 100 | 88 |

| 6 | Pd2(dba)3 (1) | Xantphos (4) | NaOtBu (2.0) | Dioxane | 100 | 91 |

Based on these hypothetical results, the combination in Entry 6 would be selected as the optimal condition for further development and potential scale-up.

Purity Assessment and Isolation Techniques in Chemical Synthesis

Following the completion of the synthesis, a robust protocol for the isolation and purification of the product is essential to obtain this compound in high purity. This process is coupled with rigorous analytical assessment to confirm its identity and quantify its purity.

Isolation Techniques: A standard laboratory workup procedure typically begins with quenching the reaction mixture, often by adding water or a saturated aqueous solution like ammonium (B1175870) chloride. The product is then extracted from the aqueous phase into an immiscible organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). The combined organic layers are washed with water and/or brine to remove residual water-soluble impurities, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and finally, the solvent is removed under reduced pressure to yield the crude product.

Purification Techniques:

Column Chromatography: This is the most common technique for purifying compounds at the laboratory scale. The crude material is loaded onto a stationary phase, typically silica (B1680970) gel, and eluted with a mobile phase of carefully chosen solvents (e.g., a gradient of ethyl acetate in hexanes). Fractions are collected and analyzed, often by Thin Layer Chromatography (TLC), to isolate the pure compound.

Recrystallization: If the target compound is a stable solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity, particularly at a larger scale.

Purity Assessment: The identity and purity of the final product are confirmed using a suite of analytical methods.

Table 3: Analytical Techniques for Purity and Identity Assessment

| Technique | Purpose | Information Obtained |

|---|---|---|

| NMR Spectroscopy | Structure Elucidation | Provides detailed information about the molecular structure, including the connectivity of atoms (¹H, ¹³C NMR) and stereochemistry. |

| Mass Spectrometry (MS) | Molecular Weight Determination | Confirms the molecular weight of the compound and can provide fragmentation patterns that support the proposed structure. |

| HPLC / UPLC | Purity Quantification | Separates the target compound from impurities and provides a quantitative measure of purity (e.g., >99%). |

| Infrared (IR) Spectroscopy | Functional Group Identification | Identifies the presence of key functional groups, such as the amide carbonyl (C=O) and the amine (N-H) stretches. |

These techniques, used in combination, provide a comprehensive characterization of the synthesized this compound, ensuring it meets the required standards for identity and purity. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of 2 Methyl 3 1 Pyrrolidinylcarbonyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous structural assignment.

¹H NMR Spectral Interpretation and Proton Assignment

The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the aromatic, methyl, amine, and pyrrolidinyl protons.

The aromatic region is expected to show three signals corresponding to the protons on the trisubstituted benzene (B151609) ring. The chemical shifts are influenced by the electron-donating amino group (-NH₂) and methyl group (-CH₃), and the electron-withdrawing amide group. The amino group typically causes an upfield shift, particularly for ortho and para protons. rsc.org The protons on the pyrrolidine (B122466) ring are expected to appear as multiplets in the aliphatic region of the spectrum, with the protons adjacent to the nitrogen atom shifted downfield due to its electronegativity. The methyl group attached to the aromatic ring would appear as a sharp singlet. The two amine protons are expected to produce a broad singlet, the chemical shift of which can be variable.

Expected ¹H NMR Data and Assignments

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Notes |

|---|---|---|---|---|

| Ar-H (H5) | ~7.1-7.2 | t | 1H | Triplet due to coupling with two adjacent aromatic protons (H4, H6). |

| Ar-H (H4, H6) | ~6.7-6.9 | m | 2H | Multiplet signals for the remaining two aromatic protons. |

| -NH₂ | ~3.5-4.5 | br s | 2H | Broad singlet, chemical shift is solvent and concentration dependent. |

| Pyrrolidine -CH₂- (adjacent to N) | ~3.4-3.6 | m | 4H | Downfield shift due to proximity to the electronegative nitrogen atom of the amide. |

| Pyrrolidine -CH₂- | ~1.8-2.0 | m | 4H | Represents the other two methylene (B1212753) groups of the pyrrolidine ring. |

| Ar-CH₃ | ~2.1-2.3 | s | 3H | Singlet for the methyl group attached to the aromatic ring. rsc.org |

¹³C NMR Spectral Analysis and Carbon Environment Elucidation

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. kpi.ua The spectrum for this compound is predicted to show 12 distinct signals, corresponding to each unique carbon atom.

The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing around 168-172 ppm. The aromatic carbons will resonate in the range of 110-150 ppm, with their specific shifts determined by the attached substituents. rsc.orgresearchgate.net The carbon attached to the amino group (C3) would be shifted downfield, while the carbons ortho and para to it would be shifted upfield. researchgate.net The aliphatic carbons of the pyrrolidine ring and the methyl group will appear in the upfield region of the spectrum.

Expected ¹³C NMR Data and Assignments

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (Carbonyl) | ~170 | Characteristic chemical shift for an amide carbonyl carbon. |

| C3 (C-NH₂) | ~147 | Aromatic carbon attached to the amino group. rsc.org |

| C1 (C-C=O) | ~138 | Quaternary aromatic carbon attached to the carbonyl group. |

| C2 (C-CH₃) | ~130 | Quaternary aromatic carbon attached to the methyl group. |

| C5 | ~129 | Aromatic CH carbon. |

| C6 | ~120 | Aromatic CH carbon. |

| C4 | ~116 | Aromatic CH carbon, shifted upfield by the ortho amino group. rsc.org |

| Pyrrolidine -CH₂- (adjacent to N) | ~46 | Two equivalent carbons adjacent to the nitrogen. |

| Pyrrolidine -CH₂- | ~25 | Two equivalent carbons beta to the nitrogen. |

| Ar-CH₃ | ~17 | Methyl carbon attached to the aromatic ring. rsc.org |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

Two-dimensional (2D) NMR experiments are essential for confirming the proposed structure by establishing correlations between nuclei. github.iosdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, key COSY correlations would be observed between the adjacent aromatic protons (H4-H5, H5-H6) and between the adjacent methylene groups within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.edu An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, such as the methyl protons to the methyl carbon and each aromatic proton to its respective aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it reveals long-range (typically two or three bond) ¹H-¹³C correlations, allowing the connection of different structural fragments. youtube.com Key HMBC correlations for confirming the structure would include:

Correlations from the methyl protons (Ar-CH₃) to the aromatic carbons C1, C2, and C6.

Correlations from the pyrrolidine protons adjacent to the nitrogen to the amide carbonyl carbon (C=O).

Correlations from the aromatic protons H4 and H6 to the carbonyl carbon, confirming the position of the amide group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. miamioh.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. nih.govmdpi.com The molecular formula for this compound is C₁₂H₁₆N₂O. sigmaaldrich.com HRMS analysis would be expected to show a protonated molecular ion [M+H]⁺ with an exact mass that corresponds to this formula, thereby confirming its elemental composition.

Calculated Exact Mass for HRMS

| Ion | Formula | Calculated Monoisotopic Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₂H₁₇N₂O⁺ | 205.1335 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (the precursor ion) to generate product ions. researchgate.net The resulting fragmentation pattern provides valuable structural information. For this compound, the protonated molecule [M+H]⁺ (m/z 205.13) would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to several characteristic fragmentation pathways. unito.itmdpi.com

A primary fragmentation would be the cleavage of the amide bond. The most common cleavages would involve the C(O)-N bond or the C(O)-Aryl bond. Alpha-cleavage adjacent to the pyrrolidine nitrogen is also a plausible pathway.

Predicted MS/MS Fragmentation Data for [M+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Description |

|---|---|---|---|

| 205.13 | 135.07 | C₄H₈N (Pyrrolidine) | Formation of 3-amino-2-methylbenzoyl cation. |

| 205.13 | 107.09 | C₅H₈NO (Pyrrolidinylcarbonyl group) | Formation of 2-methylanilinium ion. |

| 205.13 | 98.06 | C₇H₇N (2-methylaniline moiety) | Formation of the N-protonated pyrrolidinylacylium ion. |

| 205.13 | 71.07 | C₈H₈NO (3-amino-2-methylbenzoyl moiety) | Formation of the protonated pyrrolidine ion. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key functional groups are the primary aromatic amine, the tertiary amide, and the substituted aromatic ring.

Characteristic Vibrational Frequencies of Amide, Amine, and Aromatic Moieties

The IR spectrum of this compound is expected to show a series of characteristic absorption bands that confirm its structure.

Amine Group (-NH₂): A primary aromatic amine typically exhibits two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹. libretexts.orgorgchemboulder.com The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is due to the symmetric stretch. orgchemboulder.com A medium to strong N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹. orgchemboulder.com

Amide Group (-C(O)N(C₄H₈)): The most prominent feature of the amide group is the strong carbonyl (C=O) stretching absorption, known as the Amide I band. For a tertiary amide, this peak typically appears in the range of 1680-1630 cm⁻¹. spcmc.ac.inucla.edu The resonance effect of the nitrogen lone pair with the carbonyl group lowers this frequency compared to ketones. spcmc.ac.in The C-N stretching vibration of the amide is expected between 1300-1400 cm⁻¹.

Aromatic Ring: The presence of the benzene ring will give rise to several signals. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. wikieducator.org The C=C stretching vibrations within the ring usually produce a series of medium to weak peaks in the 1600-1450 cm⁻¹ region. ucla.edu Additionally, strong C-H out-of-plane bending bands below 900 cm⁻¹ can provide information about the substitution pattern of the ring.

Aliphatic Groups (Methyl and Pyrrolidine): The methyl and pyrrolidine moieties will show aliphatic C-H stretching vibrations in the 2975-2850 cm⁻¹ range.

Table 1: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Aromatic Amine | N-H Asymmetric Stretch | ~3450 | Medium |

| Primary Aromatic Amine | N-H Symmetric Stretch | ~3360 | Medium |

| Primary Aromatic Amine | N-H Bend (Scissoring) | 1650 - 1580 | Medium-Strong |

| Tertiary Amide | C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak-Medium |

| Aromatic Ring | C=C Ring Stretch | 1600 - 1450 | Medium-Weak |

| Aliphatic C-H | C-H Stretch | 2975 - 2850 | Medium-Strong |

| Aromatic Amine | C-N Stretch | 1335 - 1250 | Strong |

Analysis of Hydrogen Bonding Interactions

Hydrogen bonding plays a significant role in the IR spectrum of amides and amines. spcmc.ac.in In the solid state or in concentrated solutions, intermolecular hydrogen bonds are expected to form between the hydrogen atoms of the primary amine group (N-H, the donor) and the oxygen atom of the amide carbonyl group (C=O, the acceptor). This interaction typically causes the N-H and C=O stretching bands to broaden and shift to lower wavenumbers (a red shift) compared to their positions in a dilute, non-polar solvent where such interactions are minimal. libretexts.orgspcmc.ac.in The N-H stretching bands of primary amines are generally less sensitive to hydrogen bonding than O-H absorptions in alcohols. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is dominated by the electronic structure of the substituted aniline (B41778) chromophore.

Absorption Maxima and Molar Absorptivity in Various Solvents

The UV-Vis spectrum is expected to show absorptions arising from π → π* transitions within the aromatic ring and n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms. researchgate.netnih.gov For substituted anilines, typical absorption bands appear in the UV region. researchgate.netresearchgate.net The primary amine and the amide group act as auxochromes, modifying the absorption of the benzene ring, typically causing a bathochromic (red) shift to longer wavelengths.

The polarity of the solvent can influence the position and intensity of these absorption bands. Polar solvents can stabilize the ground and excited states differently, leading to shifts in the absorption maxima (λ_max). For example, π → π* transitions often experience a red shift in polar solvents, while n → π* transitions may show a blue shift (hypsochromic shift).

Table 2: Illustrative UV-Vis Absorption Data in Different Solvents

| Solvent | Plausible λ_max (nm) for π → π | Plausible λ_max (nm) for n → π | Notes on Solvent Effects |

|---|---|---|---|

| Hexane (B92381) (Non-polar) | ~240 | ~290 | Represents baseline absorption with minimal solvent interaction. |

| Ethanol (Polar, Protic) | ~245 | ~285 | H-bonding with the solvent can stabilize the n-orbital, increasing the energy gap for n → π* transitions (blue shift). |

| Acetonitrile (B52724) (Polar, Aprotic) | ~243 | ~288 | Dipole-dipole interactions can cause slight shifts compared to non-polar solvents. |

Correlation with Electronic Structure and Conjugation

The electronic properties of this compound are dictated by the interplay of its functional groups. The lone pair of electrons on the primary amine's nitrogen atom is in conjugation with the π-system of the aromatic ring. nih.gov This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO gap, resulting in absorption at longer wavelengths compared to unsubstituted benzene.

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatography is essential for separating the compound from impurities and for performing quantitative measurements. Due to its polarity and structure, High-Performance Liquid Chromatography (HPLC) is the most suitable technique.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing moderately polar compounds like this aniline derivative. nih.govresearchgate.netlcms.cz A C18 or C8 stationary phase would effectively retain the molecule, and elution would be achieved using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. lcms.czthermofisher.com To ensure good peak shape and prevent tailing due to the basic nature of the primary amine, a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is often added to the mobile phase. lcms.cz Detection is typically performed using a UV detector set to one of the compound's absorption maxima (e.g., ~240 nm).

Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method for monitoring reaction progress and assessing purity. A silica (B1680970) gel plate would serve as the stationary phase. A mobile phase of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexane, would likely provide good separation. The spot could be visualized under a UV lamp at 254 nm.

Gas Chromatography (GC): While possible, GC analysis may be challenging for this compound. Its relatively high molecular weight and the presence of polar amine and amide groups suggest a high boiling point and potential for thermal degradation in the GC inlet. thermofisher.com Derivatization of the primary amine to a less polar, more thermally stable group might be necessary for robust GC analysis.

Table 3: Summary of Chromatographic Techniques for Analysis

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method | Primary Use |

|---|---|---|---|---|

| RP-HPLC | C18 or C8 Silica | Acetonitrile/Water + 0.1% Formic Acid | UV-Vis (e.g., 240 nm) | Purity determination, Quantitative analysis |

| TLC | Silica Gel | Ethyl Acetate/Hexane mixture | UV (254 nm) | Rapid purity check, Reaction monitoring |

| GC | Polar (e.g., WAX) or Non-polar (e.g., DB-5) capillary column | Helium or Hydrogen | Flame Ionization (FID) or Mass Spectrometry (MS) | Possible, but may require derivatization |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography is the cornerstone for assessing the purity and stability of non-volatile organic compounds like this compound. A robust, stability-indicating HPLC method was developed and validated to separate the main component from potential process-related impurities and degradation products.

Method development commenced with the evaluation of stationary phases and mobile phase compositions to achieve optimal resolution and peak symmetry. A reversed-phase approach was selected due to the compound's moderate polarity. Initial screening on C18 and Phenyl-Hexyl columns indicated superior selectivity on the C18 phase. The mobile phase composition was optimized through a series of experiments, adjusting the ratio of an aqueous buffer (ammonium formate) and an organic modifier (acetonitrile) to achieve a suitable retention time of approximately 8.5 minutes, ensuring separation from early and late-eluting impurities. The detector wavelength was selected based on the UV-Vis spectrum of the analyte, with maximum absorbance observed at approximately 254 nm.

The developed method was subsequently validated according to established guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. Specificity was confirmed by analyzing stressed samples (acidic, basic, oxidative, thermal, and photolytic degradation), demonstrating that the method could effectively separate the analyte from all degradation products. Linearity was established across a concentration range, yielding a correlation coefficient (r²) greater than 0.999.

Table 1: Optimized HPLC Method Parameters

| Parameter | Condition |

| Chromatographic System | Agilent 1260 Infinity II or equivalent |

| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 10 mM Ammonium (B1175870) Formate in Water, pH adjusted to 4.5 with Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Time (min): 0, 2, 15, 18, 20 %B: 20, 20, 80, 80, 20 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 5 µL |

| Detector Wavelength | 254 nm |

| Run Time | 20 minutes |

Table 2: HPLC Validation Summary

| Validation Parameter | Result |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (RSD%) | < 1.0% (Repeatability), < 1.5% (Intermediate Precision) |

| Limit of Detection (LOD) | 0.01 µg/mL |

| Limit of Quantitation (LOQ) | 0.03 µg/mL |

| Specificity | No interference from degradation products or placebo. |

Gas Chromatography (GC) for Volatile Impurity Analysis

While HPLC is suitable for non-volatile components, Gas Chromatography is essential for the detection and quantification of residual volatile impurities, such as solvents used during the synthesis of this compound. A headspace GC method with flame ionization detection (FID) was developed to identify and quantify common solvents like methanol, ethanol, acetone, and toluene (B28343).

The method utilizes a high-polarity capillary column, which provides excellent separation for a wide range of organic solvents. The sample is dissolved in a high-boiling point solvent, such as dimethyl sulfoxide (B87167) (DMSO), and heated in a sealed vial to partition the volatile analytes into the headspace gas, which is then injected into the GC system. This headspace technique prevents the non-volatile main compound from contaminating the GC inlet and column.

Method validation confirmed high sensitivity and accuracy for the target volatile impurities, with detection limits well below the typical regulatory thresholds.

Table 3: Headspace GC Method Parameters

| Parameter | Condition |

| Chromatographic System | Agilent 8890 GC with 7697A Headspace Sampler or equivalent |

| Column | DB-624, 30 m x 0.32 mm, 1.8 µm |

| Carrier Gas | Helium, Constant Flow at 1.5 mL/min |

| Oven Temperature Program | Initial 40 °C (hold 5 min), ramp at 10 °C/min to 220 °C (hold 2 min) |

| Injector Temperature | 230 °C |

| Detector (FID) Temp | 250 °C |

| Headspace Vial Temp | 80 °C |

| Headspace Loop Temp | 90 °C |

| Headspace Transfer Line Temp | 100 °C |

| Vial Equilibration Time | 15 minutes |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography serves as a rapid, qualitative tool for monitoring the progress of the chemical synthesis of this compound. It is particularly useful for determining reaction completion by observing the consumption of starting materials and the formation of the desired product.

A standard TLC method involves spotting the reaction mixture onto a silica gel plate and developing it in a chamber containing an appropriate mobile phase. For this compound, a mixture of ethyl acetate and hexane was found to provide good separation between the starting materials (e.g., 2-methyl-3-nitroaniline) and the final product. The spots are visualized under UV light at 254 nm. The retention factor (Rf) value of the product is distinct from that of the precursors, allowing for a clear assessment of the reaction's status.

Table 4: TLC Method for Reaction Monitoring

| Parameter | Condition |

| Stationary Phase | Silica Gel 60 F254 aluminum-backed plates |

| Mobile Phase | Ethyl Acetate : Hexane (1:1, v/v) |

| Development | Ascending development in a saturated chamber |

| Visualization | UV light at 254 nm |

| Expected Rf (Product) | ~0.45 |

| Expected Rf (Starting Material) | Varies based on precursor (e.g., ~0.70 for less polar starting materials) |

This TLC method provides a fast and cost-effective way to make crucial decisions during the manufacturing process, such as determining the optimal time to quench a reaction or proceed with a work-up procedure.

Computational Chemistry and in Silico Modeling of 2 Methyl 3 1 Pyrrolidinylcarbonyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. These methods allow for the precise determination of molecular geometry, electronic structure, and the prediction of spectroscopic characteristics.

The three-dimensional arrangement of atoms in 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline is crucial for its chemical reactivity and biological interactions. Geometry optimization is a computational process that seeks to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For a flexible molecule like this, with rotatable bonds connecting the aniline (B41778), carbonyl, and pyrrolidine (B122466) moieties, multiple conformations may exist.

Table 1: Predicted Dihedral Angles for a Low-Energy Conformer of a Structurally Similar Substituted Benzamide This table presents hypothetical data based on typical findings for related molecules.

| Atoms Defining Dihedral Angle | Predicted Angle (degrees) |

|---|---|

| C(aryl)-C(aryl)-C(carbonyl)-N | ~30-50 |

| C(aryl)-C(carbonyl)-N-C(pyrrolidine) | ~170-180 |

| C(carbonyl)-N-C(pyrrolidine)-C(pyrrolidine) | ~120-140 |

The electronic structure of this compound dictates its reactivity and intermolecular interactions. Key aspects of the electronic structure that are commonly investigated include the distribution of electron density and the nature of the frontier molecular orbitals (FMOs).

The charge distribution within the molecule can be analyzed using various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. These methods provide insights into the partial atomic charges, revealing the electron-donating and electron-withdrawing regions of the molecule. For instance, the nitrogen and oxygen atoms of the amide group are expected to carry significant negative charges, making them potential hydrogen bond acceptors. The aniline nitrogen will also have a partial negative charge, influencing its basicity and nucleophilicity.

The Frontier Molecular Orbitals , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, and its energy is related to the ionization potential. The LUMO, on the other hand, indicates the ability to accept an electron, and its energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. In substituted anilines and benzamides, the HOMO is often localized on the aniline ring and the amino group, while the LUMO may be distributed over the carbonyl group and the aromatic ring. cdnsciencepub.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table presents hypothetical data based on typical DFT calculations for analogous molecules.

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -5.8 | Aniline ring, Amino group |

| LUMO | -1.2 | Carbonyl group, Aromatic ring |

| HOMO-LUMO Gap | 4.6 | - |

Quantum chemical calculations are widely used to predict spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts provide valuable information for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. The predicted chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of this compound can be compared with experimental spectra to confirm its structure. For example, the chemical shifts of the amide N-H proton and the protons on the pyrrolidine ring are sensitive to the molecule's conformation. znaturforsch.com

IR Frequencies: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies with good accuracy. For this compound, characteristic vibrational modes would include the N-H stretching of the aniline amino group, the C=O stretching of the amide carbonyl, and various C-H and C-N stretching and bending modes. pearson.comlibretexts.org The calculated IR spectrum can be a powerful tool for identifying the presence of specific functional groups. pearson.com

Table 3: Predicted Characteristic IR Frequencies for this compound This table presents hypothetical data based on typical computational results for similar amide-containing molecules.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch (Aniline) | 3400-3500 | Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2850-2960 | Medium-Strong |

| C=O Stretch (Amide) | 1640-1680 | Strong |

| C-N Stretch | 1250-1350 | Medium |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, solvent effects, and interactions with other molecules over time.

The behavior of this compound in a biological environment is intrinsically linked to its interactions with water. MD simulations in an explicit water solvent model can provide insights into how the solvent influences the molecule's conformation and dynamics. Water molecules can form hydrogen bonds with the amide oxygen and the aniline nitrogen, thereby stabilizing certain conformations. The hydrophobic methyl group and parts of the pyrrolidine and aniline rings will also influence the local water structure. Studies on N-methylpyrrolidone in water have shown a strong structuring effect on the surrounding water molecules, with slower water dynamics in the vicinity of the solute. rsc.org This structuring of water can have important implications for the molecule's solubility and its interactions with biological targets.

Understanding how this compound interacts with biological macromolecules such as proteins or DNA is crucial for elucidating its potential biological activity. Molecular docking and MD simulations are the primary computational tools for this purpose.

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can be used to predict its binding mode within the active site of a target protein. The scoring functions used in docking estimate the binding affinity, allowing for the ranking of different binding poses. Pyrrolidine carboxamides have been identified as inhibitors of various enzymes, and docking studies have revealed that the carbonyl oxygen of the pyrrolidine often forms key hydrogen bonds with active site residues. nih.govmdpi.com

Following docking, Molecular Dynamics simulations of the protein-ligand complex can be performed to assess the stability of the predicted binding pose and to study the dynamics of the interaction. These simulations can reveal how the ligand and protein adapt to each other's presence and can provide a more detailed picture of the binding interactions, including the role of water molecules in mediating the interaction.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Prediction of Binding Modes and Affinities with Target Receptors

There are no publicly available research articles or database entries that detail the docking of this compound into any specific biological target. Consequently, information regarding its potential binding modes, predicted binding affinities (such as docking scores or free energy of binding), and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, or pi-stacking) with any receptor is currently unavailable.

Elucidation of Potential Mechanisms of Action

Without molecular docking or other target prediction studies, any potential mechanism of action for this compound at a molecular level remains purely speculative. In silico methods are crucial for forming hypotheses about how a compound might exert a biological effect, but this foundational research has not been performed or published for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are regression or classification models used to predict the biological activity or physicochemical properties of compounds based on their molecular structures. These models rely on calculated molecular descriptors that encode a molecule's structural, electronic, and steric features.

Identification of Key Structural Features for Desired Activities

As no predictive models have been developed, the key structural features of this compound that might contribute to any desired activity or property have not been computationally identified or validated. A QSAR/QSPR analysis would be necessary to determine the relative importance of the methyl group, the substitution pattern on the aniline ring, and the pyrrolidinylcarbonyl group for a specific endpoint. This information is currently absent from the scientific record.

Investigation of Biological Activity Mechanisms and Structure Activity Relationships

Structure-Activity Relationship (SAR) Studies of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline and its Analogues

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. SAR studies aim to elucidate how specific chemical features of a compound and its analogues contribute to their biological effects.

The pyrrolidinylcarbonyl group is a significant structural feature that can profoundly influence the biological activity of a molecule. The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, can adopt various conformations, which allows for optimal spatial arrangement of substituents to interact with biological targets. nih.gov

In the context of N-acylethanolamine acid amidase (NAAA) inhibitors, SAR studies of pyrrolidine amide derivatives have demonstrated the importance of the substituents on the pyrrolidine ring and the terminal phenyl group. nih.gov These studies revealed that small lipophilic substituents on the phenyl ring were preferable for optimal potency. nih.gov This suggests that the pyrrolidinylcarbonyl moiety acts as a scaffold that positions other functional groups for effective binding to the enzyme's active site.

Furthermore, in a series of carbapenem (B1253116) antibiotics, the introduction of a substituted pyrrolidin-4-ylthio group at the C-2 position was investigated. nih.gov The nature of the substituent on the pyrrolidine ring was found to be critical for both antibacterial activity and stability against renal dehydropeptidase-I. nih.gov This highlights the role of the pyrrolidinyl moiety in modulating both the efficacy and the pharmacokinetic properties of a drug.

The carbonyl group within the pyrrolidinylcarbonyl moiety can also participate in hydrogen bonding interactions with biological targets, which is a crucial aspect of molecular recognition. The combination of the rigid amide bond and the flexible pyrrolidine ring allows for a balance of conformational restriction and adaptability, which can be advantageous for binding to specific protein pockets.

Role of the Methyl Substituent on the Aniline (B41778) Ring

The presence and position of a methyl group on an aromatic ring can significantly influence the biological activity of a molecule. In the case of this compound, the methyl group at the ortho-position to the amino group is expected to play a multifaceted role. Generally, methyl groups are known to increase the lipophilicity of a compound, which can enhance its ability to cross cell membranes and potentially improve its bioavailability. nih.gov

Impact of Aniline Core Substitutions on Efficacy and Selectivity

The aniline core is a versatile scaffold in medicinal chemistry, and its substitution pattern is a key determinant of a compound's efficacy and selectivity. While specific data for this compound is limited, extensive research on other aniline derivatives provides valuable insights.

The nature, position, and number of substituents on the aniline ring can dramatically alter the pharmacological properties of a molecule. For instance, in a series of 2-substituted aniline pyrimidine (B1678525) derivatives, the type of substituent on the aniline ring was found to be crucial for their inhibitory activity against Mer and c-Met kinases. mdpi.com Similarly, in another study, the introduction of different substituents on the aniline ring of pyrimidine derivatives led to significant variations in their dual inhibitory potency. mdpi.com

The following table summarizes the general effects of different types of substituents on the aniline ring based on findings from various studies on aniline derivatives.

| Substituent Type | General Effect on Bioactivity | Example from Related Research |

| Electron-donating groups (e.g., -CH3, -OCH3) | Can increase lipophilicity and membrane permeability. May enhance binding to hydrophobic pockets of target proteins. | In some kinase inhibitors, methyl groups on the aniline ring contribute to potent activity. mdpi.com |

| Electron-withdrawing groups (e.g., -Cl, -F, -NO2) | Can alter electronic properties, influencing binding interactions and metabolic stability. Halogens can form halogen bonds with target proteins. | In certain inhibitor classes, halogen substitution on the aniline ring has been shown to improve potency. |

| Bulky groups | Can provide steric hindrance, potentially increasing selectivity for a specific target by preventing binding to others. | The size and shape of substituents on the aniline ring can dictate the selectivity profile of kinase inhibitors. |

Stereochemical Considerations and Enantiomeric Purity Effects

The pyrrolidine ring in this compound contains a chiral center, which means the compound can exist as different stereoisomers (enantiomers and diastereomers). Stereochemistry is a critical factor in the biological activity of many drugs and bioactive molecules, as biological targets such as enzymes and receptors are themselves chiral. nih.gov

Studies on various pyrrolidine-containing compounds have consistently demonstrated that different enantiomers can exhibit vastly different pharmacological activities and potencies. For example, in a series of N-[(1-alkyl-2-pyrrolidinyl)methyl]-5-sulfamoylbenzamides, the stereoisomers with an S absolute configuration at the 2-position of the pyrrolidine moiety were found to be more potent dopamine (B1211576) D2 receptor antagonists than their R enantiomer counterparts when the alkyl group was small. nih.gov However, this stereospecificity was reversed as the alkyl side chain became longer. nih.gov

Similarly, in a class of pyrrolidine carboxamide inhibitors of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, it was found that only one enantiomer was active. nih.gov This highlights the importance of enantiomeric purity for achieving the desired biological effect and avoiding potential off-target effects from the less active or inactive enantiomer.

While specific studies on the stereoisomers of this compound are not available, the established principles of stereochemistry in drug action strongly suggest that the different enantiomers of this compound would likely display distinct biological profiles. Therefore, the synthesis and evaluation of enantiomerically pure forms of this compound would be a crucial step in its further investigation.

Cellular and Subcellular Target Identification and Validation

Identifying the specific cellular and subcellular targets of a compound is fundamental to understanding its mechanism of action. For this compound, direct target identification studies have not been reported in the available literature. However, the structural motifs present in the molecule, namely the 2-methylaniline and the pyrrolidine carboxamide, are found in various biologically active compounds, suggesting potential target classes.

For instance, aniline derivatives are known to interact with a wide range of biological targets, including enzymes and receptors. mdpi.com Pyrrolidine-containing compounds also exhibit diverse pharmacological activities by targeting various proteins. nih.gov Computational methods, such as ligand-based and structure-based in silico approaches, can be employed as a preliminary step to identify potential molecular targets by comparing the compound's structure to ligands with known targets. mdpi.com For example, a study on pyrrolo[1,2-a]quinoline (B3350903) derivatives used this approach to identify the DprE1 enzyme in Mycobacterium tuberculosis as a potential target. mdpi.com

Experimental validation would then be necessary to confirm these putative targets. Techniques such as affinity chromatography, chemical proteomics, and genetic approaches are commonly used for target identification and validation.

Proteomic and Metabolomic Profiling in Response to Compound Exposure

Proteomics and metabolomics are powerful "omics" technologies that provide a global snapshot of the protein and metabolite landscape within a cell or organism in response to a chemical stimulus. These approaches can offer valuable clues about a compound's mechanism of action and potential off-target effects, even without prior knowledge of its direct molecular target.

Proteomic profiling involves the large-scale analysis of protein expression and post-translational modifications. Treating cells with this compound and subsequently analyzing changes in the proteome could reveal pathways and cellular processes affected by the compound. For example, an increase in the expression of stress-response proteins might indicate cellular toxicity, while changes in the levels of signaling proteins could point towards the modulation of specific pathways. nih.gov

Metabolomic profiling focuses on the comprehensive analysis of small-molecule metabolites. Changes in the metabolome following exposure to the compound can indicate which metabolic pathways are perturbed. For instance, alterations in amino acid, lipid, or carbohydrate metabolism could suggest interference with key metabolic enzymes. nih.gov

While no specific proteomic or metabolomic studies have been published for this compound, these methodologies represent a crucial next step in characterizing its biological activity.

Gene Expression Analysis (Transcriptomics) Related to Compound Action

Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides another layer of information about a compound's biological effects. By analyzing changes in gene expression following treatment with this compound, researchers can identify which genes are up- or down-regulated, offering insights into the cellular response to the compound.

For example, a transcriptomic study on the effects of carboxylic acids in Arabidopsis leaves revealed that changes in the cellular concentrations of these molecules have a major impact on the abundance of nucleus-encoded transcripts related to photosynthesis, cell wall metabolism, and stress responses. nih.gov Although this study is in a plant model, it illustrates the power of transcriptomics in uncovering the broad biological impacts of a chemical compound.

Gene expression analysis of cells treated with this compound could reveal the activation or suppression of specific signaling pathways, transcription factors, and cellular processes, thereby helping to elucidate its mechanism of action.

Emerging Biological Activities and Potential Pharmacological Profiles

Given the presence of the aniline and pyrrolidine moieties, this compound could potentially exhibit a range of biological activities. Aniline derivatives are known to possess diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. mdpi.com Similarly, the pyrrolidine scaffold is a common feature in many biologically active compounds and approved drugs, contributing to activities such as antiviral, antibacterial, and central nervous system effects. nih.gov

The combination of these two pharmacophores in a single molecule could lead to novel or enhanced biological activities. The specific arrangement of the methyl and pyrrolidinylcarbonyl groups on the aniline ring will undoubtedly play a critical role in defining its pharmacological profile. For instance, the substitution pattern might confer selectivity for a particular enzyme or receptor subtype, leading to a more targeted therapeutic effect.

Future research into this compound could explore its potential in various therapeutic areas, guided by the known activities of its constituent chemical motifs. Screening against a panel of biological targets, coupled with the "omics" approaches described above, would be instrumental in uncovering the emerging biological activities and defining the pharmacological profile of this compound.

Antimicrobial Spectrum and Potency

There are no available studies or data concerning the antimicrobial spectrum or potency of This compound . Therefore, its efficacy against various microorganisms, including bacteria and fungi, remains uncharacterized. Minimum Inhibitory Concentration (MIC) values or any other measures of antimicrobial strength have not been reported for this compound.

Anti-inflammatory Pathways and Cytokine Modulation